Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of multiple functional groups, including a chloro, hydroxyphenyl, and benzoate moiety, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with α-halo ketones under basic conditions.
Introduction of the Chloro and Hydroxyphenyl Groups: This step involves the selective chlorination and subsequent coupling with a hydroxyphenyl group using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzoate Group: The final step involves esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory and anti-cancer drugs.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Chemical Biology: Utilized in the design of chemical probes for biological pathways.
Industrial Applications: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, modulating their activity. The chloro and hydroxyphenyl groups enhance binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole .
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine .
Uniqueness
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. The presence of the chloro and hydroxyphenyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H16ClN3O3. This compound features a complex structure that includes an imidazopyridine moiety, which is often associated with various pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds containing imidazopyridine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain imidazopyridine derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Research has shown that imidazopyridine derivatives can inhibit kinases that are crucial for tumor growth and survival. For example, compounds similar to this compound have been identified as inhibitors of RET kinase, which plays a significant role in various cancers .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of imidazopyridine derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting their potential use as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Liu et al. (2015) synthesized several imidazopyridine derivatives and evaluated their anticancer efficacy in vitro. The most promising compound exhibited an IC50 value of 3 nM against cancer cell lines, highlighting the potential of this class of compounds for therapeutic applications .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of RET kinase by imidazopyridine derivatives. The study found that certain compounds could effectively reduce RET kinase activity, leading to decreased proliferation in RET-driven tumors. This suggests a mechanism through which this compound may exert its anticancer effects .
Properties
Molecular Formula |
C21H16ClN3O3 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
methyl 3-[[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H16ClN3O3/c1-28-21(27)14-3-2-4-16(11-14)23-20-19(13-5-8-17(26)9-6-13)24-18-10-7-15(22)12-25(18)20/h2-12,23,26H,1H3 |
InChI Key |
LQZPEEGUGITJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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